molecular formula C20H26N4O2 B1622063 Neraminol CAS No. 86140-10-5

Neraminol

Cat. No.: B1622063
CAS No.: 86140-10-5
M. Wt: 354.4 g/mol
InChI Key: QKSHPHAGYABOBC-UHFFFAOYSA-N
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Description

NERAMINOL is a beta-adrenergic blocker with the chemical formula C20H26N4O2 . It is known for its investigational use in various scientific fields. The compound is characterized by its racemic stereochemistry and is often studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NERAMINOL involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The typical synthetic route includes:

    Formation of the Indazole Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Propanolamine Side Chain: This step requires the use of specific reagents to introduce the side chain, ensuring the correct stereochemistry.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: For controlled synthesis and monitoring.

    Purification Techniques: Such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

NERAMINOL undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, this compound can form corresponding oxides.

    Reduction: Reducing agents can convert this compound to its reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

NERAMINOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying beta-adrenergic blockers.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating cardiovascular diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

NERAMINOL exerts its effects by acting as a beta-adrenergic blocker. It binds to beta-adrenergic receptors, inhibiting the action of endogenous catecholamines like adrenaline and noradrenaline . This leads to a decrease in heart rate and blood pressure, making it useful in treating conditions like hypertension.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of NERAMINOL

This compound is unique due to its specific binding affinity and stereochemistry, which may offer distinct therapeutic advantages over other beta-blockers. Its investigational status also highlights its potential for new applications and further research.

Properties

CAS No.

86140-10-5

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

1-[2-(2,6-dimethylanilino)ethylamino]-3-(1H-indazol-4-yloxy)propan-2-ol

InChI

InChI=1S/C20H26N4O2/c1-14-5-3-6-15(2)20(14)22-10-9-21-11-16(25)13-26-19-8-4-7-18-17(19)12-23-24-18/h3-8,12,16,21-22,25H,9-11,13H2,1-2H3,(H,23,24)

InChI Key

QKSHPHAGYABOBC-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NCCNCC(COC2=CC=CC3=C2C=NN3)O

Canonical SMILES

CC1=C(C(=CC=C1)C)NCCNCC(COC2=CC=CC3=C2C=NN3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.8 g. 1-(2-Benzylindazol-4-yloxy)-3-[2-(2,6-dimethylphenylamino)-ethylamino]-propan-2-ol in 100 ml. methanol and 10 ml. concentrated hydrochloric acid are hydrogenated over 0.9 g. of 10% palladium-charcoal. After suction filtration, the filtrate is evaporated, the residue is dissolved in water, rendered alkaline with aqueous sodium hydroxide solution and extracted with methylene chloride. The organic phase is evaporated and the residue is triturated with diethyl ether and filtered off with suction. After recrystallization from ethyl acetate, the desired compound is obtained in a yield of 3.9 g. (72% of theory); m.p. 127°-128° C.
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1-(2-Benzylindazol-4-yloxy)-3-[2-(2,6-dimethylphenylamino)-ethylamino]-propan-2-ol
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Synthesis routes and methods II

Procedure details

6.2 g. 2-Benzyl-4-(2,3-epoxypropoxy)-indazole and 7.2 g. 2-(2,6-dimethylphenylamino)-ethylamine are stirred for 20 hours at 70° C. The reaction mixture is then dissolved in methylene chloride and purified chromatographically over a silica gel column using methylene chloride/methanol (saturated with ammonia) (20:1 v/v) as elution agent. After evaporation, the desired compound is obtained in the form of a viscous oil in a yield of 6.8 g. (69% of theory).
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2-Benzyl-4-(2,3-epoxypropoxy)-indazole
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